3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride
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Description
3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A compound structurally related to your chemical of interest has shown potent activity against gram-negative bacteria and fungi. Specifically, one variant demonstrated better inhibitory activity than the standard drug chloramphenicol against certain bacterial strains (Mishra & Chundawat, 2019).
- Antimicrobial Activities of Triazole Derivatives : New derivatives synthesized from reactions involving similar chemical structures showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Structural Analysis
- Synthesis of Piperazine Derivatives : Research focusing on the synthesis of piperazine derivatives, related to the chemical compound , has contributed to the development of various potential pharmacological agents (Iemura et al., 1986).
- Crystal Structure Determination : The crystal structure of compounds structurally related to your chemical has been determined, providing insights into their potential applications (Basoğlu et al., 2013).
Potential Pharmacological Applications
- Antidepressant Potential : Certain derivatives with structural similarities have been investigated for their potential antidepressant activities, with promising results in behavioral tests (Kumar et al., 2017).
- HIV Entry Inhibition : A related compound exhibited potent noncompetitive allosteric antagonism of the CCR5 receptor, making it a candidate for HIV-1 treatment (Watson et al., 2005).
Properties
IUPAC Name |
3-[2-oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c22-17(12-21-15-3-1-2-4-16(15)24-18(21)23)20-8-6-19(7-9-20)11-14-5-10-25-13-14;/h1-5,10,13H,6-9,11-12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKIQKOTZBYCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.